molecular formula C15H15ClN6O2 B2358047 (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303970-58-3

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2358047
CAS RN: 303970-58-3
M. Wt: 346.78
InChI Key: RHCSLLPZTATMOS-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H15ClN6O2 and its molecular weight is 346.78. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is involved in the synthesis of various derivatives with potential applications in medical and chemical research. For instance, Gobouri (2020) synthesized similar derivatives, emphasizing the use of spectroscopic methods (1H-NMR, 13C-NMR, MS spectrometry) for structural elucidation (Gobouri, 2020).

Potential Antidepressant Properties

  • Derivatives of the compound have been synthesized and shown antidepressant activity. For example, Khaliullin et al. (2018) synthesized a derivative that exhibited pronounced antidepressant effects (Khaliullin et al., 2018).

Bioactive Substance Synthesis

  • Korobko (2016) discusses the wide use of hydrazine functional derivatives in medical practice for various conditions, including depression and infections. The study highlights the synthesis and potential of 7-R-8-hydrazine derivatives of 1,3-dimethylxanthine as promising substances (Korobko, 2016).

Novel Purine Analogues with Anticancer Activity

  • Hassan et al. (2017) utilized 6-mercaptopurine for synthesizing various fused purine analogues, some of which demonstrated potent anticancer activity against multiple cancer cell lines (Hassan et al., 2017).

Protective Group Utilization in Synthesis

  • The use of protective groups like thietanyl in the synthesis of purine derivatives is explored, as discussed by Khaliullin and Shabalina (2020), which helps in the development of new compounds (Khaliullin & Shabalina, 2020).

Serotonin Receptor Affinity and Psychotropic Potential

  • Research by Chłoń-Rzepa et al. (2013) on similar purine derivatives indicates potential applications in psychotropic drug development due to their affinity for serotonin receptors (Chłoń-Rzepa et al., 2013).

Third-Order Nonlinear Optical Properties

  • The compound's derivatives, particularly hydrazone derivatives, show promising applications in photonic devices due to their nonlinear optical properties, as studied by Nair et al. (2022) (Nair et al., 2022).

properties

IUPAC Name

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O2/c1-3-22-11-12(21(2)15(24)19-13(11)23)18-14(22)20-17-8-9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,18,20)(H,19,23,24)/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSLLPZTATMOS-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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